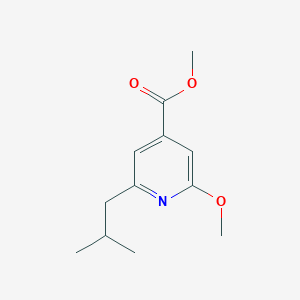

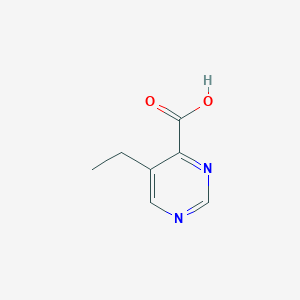

![molecular formula C12H9N3 B8506451 Benzo[f][1,7]naphthyridin-5-amine CAS No. 69164-29-0](/img/structure/B8506451.png)

Benzo[f][1,7]naphthyridin-5-amine

Descripción general

Descripción

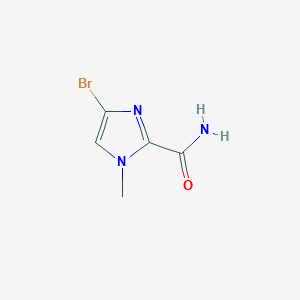

Benzo[f][1,7]naphthyridin-5-amine is a chemical compound with the molecular formula C12H9N3 . It contains a total of 26 bonds, including 17 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 primary amine (aromatic), and 2 Pyridine(s) .

Synthesis Analysis

The synthesis of this compound involves various strategies. One such strategy involves an improved MW-assisted cascade-like one pot process (Ugi–three component reaction/intramolecular aza-Diels-Alder cycloaddition) coupled to an aromatization process . Another strategy involves the reactivity of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine in alkylation, oxidation, and electrophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple bonds and aromatic rings . It contains 3 six-membered rings and 2 ten-membered rings .Chemical Reactions Analysis

The chemical reactions of this compound involve various processes. For instance, the reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridines with POCl3 yielded the previously unknown 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine . Its dehalogenation and substitution of halogen by nitrogen and sulfur nucleophiles were also studied .Mecanismo De Acción

While the specific mechanism of action for Benzo[f][1,7]naphthyridin-5-amine is not explicitly mentioned in the retrieved papers, it’s worth noting that many naphthyridine derivatives exhibit a great variety of biological activities . They are of significant importance in the field of medicinal chemistry .

Direcciones Futuras

The future directions for research on Benzo[f][1,7]naphthyridin-5-amine could involve further exploration of its synthesis strategies, reactivity, and applications . It could also involve further investigation of its biological activities, given the significance of naphthyridine derivatives in the field of medicinal chemistry .

Propiedades

Número CAS |

69164-29-0 |

|---|---|

Fórmula molecular |

C12H9N3 |

Peso molecular |

195.22 g/mol |

Nombre IUPAC |

benzo[f][1,7]naphthyridin-5-amine |

InChI |

InChI=1S/C12H9N3/c13-12-11-9(5-3-7-14-11)8-4-1-2-6-10(8)15-12/h1-7H,(H2,13,15) |

Clave InChI |

LQPYELMNUIINNN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CC=C3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

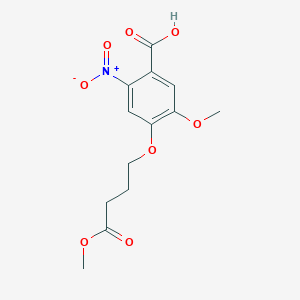

![3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-6-(4-morpholinyl)-](/img/structure/B8506375.png)

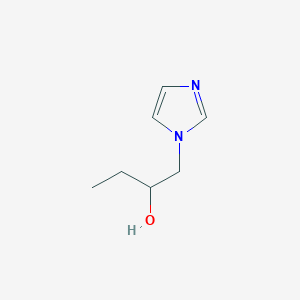

![2-[[2-Aminoacetyl]amino]-4-thiazoleacetic acid, ethyl ester](/img/structure/B8506395.png)

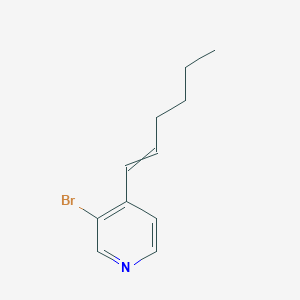

![3-Methoxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B8506403.png)

![1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-,methyl ester](/img/structure/B8506458.png)